1-(4-Nitrophenyl)cyclopropanecarbonitrile
Overview
Description
1-(4-Nitrophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile typically involves the reaction of 4-nitrobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Nitrophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium cyanide, and various bases and solvents . Major products formed from these reactions include amino derivatives, amides, esters, and carboxylic acids .
Scientific Research Applications
1-(4-Nitrophenyl)cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Nitrophenyl)cyclopropanecarbonitrile exerts its effects involves the interaction of its functional groups with molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The nitrile group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules .
Comparison with Similar Compounds
1-(4-Nitrophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropanecarbonitrile: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and applications.
1-(4-Fluorophenyl)cyclopropanecarbonitrile:
1-(4-Bromophenyl)cyclopropanecarbonitrile: The bromine atom provides different reactivity patterns compared to the nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties that are not present in its halogenated analogs.
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHRZXOPOFLZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402846 | |
Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408328-42-7 | |
Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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